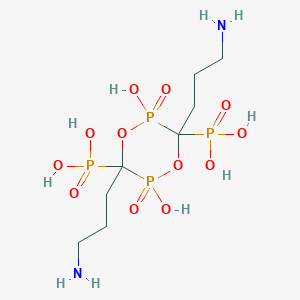
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) is a complex organophosphorus compound It features a unique structure with multiple functional groups, including aminopropyl, dihydroxy, and phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) typically involves multi-step organic synthesis. The process begins with the preparation of the core dioxadiphosphinane structure, followed by the introduction of aminopropyl and phosphonic acid groups. Common reagents used in these steps include phosphorus oxychloride, amines, and alcohols. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the phosphonic acid groups, potentially forming phosphine derivatives.
Substitution: The aminopropyl groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) involves its interaction with molecular targets through its functional groups. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphonic acid groups can chelate metal ions. These interactions can modulate the activity of enzymes or alter the properties of materials.
Comparison with Similar Compounds
- (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid)
- (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) derivatives
Uniqueness: The uniqueness of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and interactions. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in various applications.
Properties
Molecular Formula |
C8H22N2O12P4 |
|---|---|
Molecular Weight |
462.16 g/mol |
IUPAC Name |
[3,6-bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxo-6-phosphono-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |
InChI |
InChI=1S/C8H22N2O12P4/c9-5-1-3-7(23(11,12)13)21-26(19,20)8(4-2-6-10,24(14,15)16)22-25(7,17)18/h1-6,9-10H2,(H,17,18)(H,19,20)(H2,11,12,13)(H2,14,15,16) |
InChI Key |
IHJGHFNHGWYWJB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1(OP(=O)(C(OP1(=O)O)(CCCN)P(=O)(O)O)O)P(=O)(O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
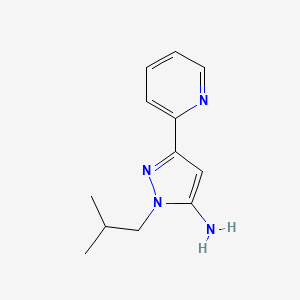

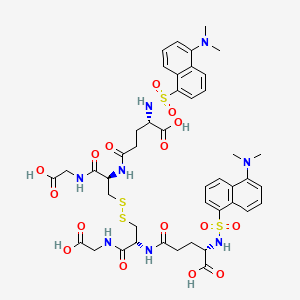
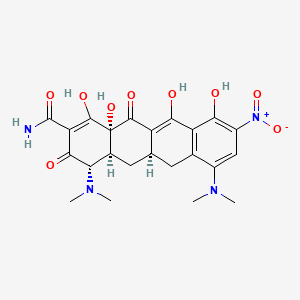
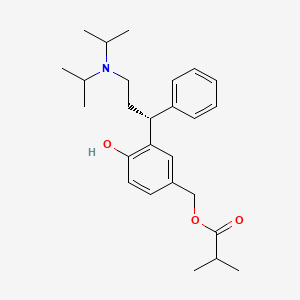
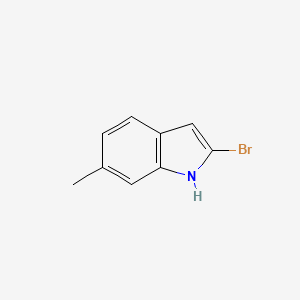
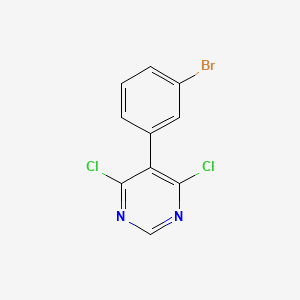
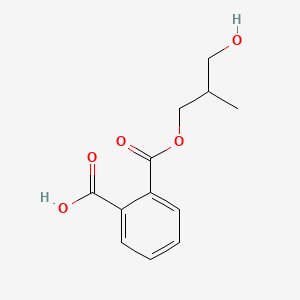
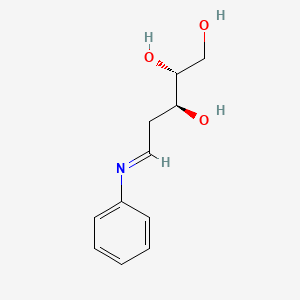
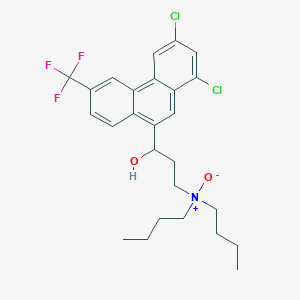
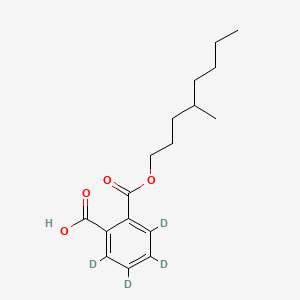
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)

